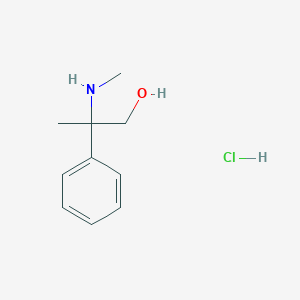

2-(Methylamino)-2-phenylpropan-1-ol hydrochloride

Overview

Description

2-(Methylamino)-2-phenylpropan-1-ol hydrochloride, also known as Methamphetamine hydrochloride, is a synthetic drug that belongs to the family of amphetamines. It is a potent central nervous system stimulant that is commonly used for its euphoric effects. Methamphetamine hydrochloride has been widely used in scientific research due to its ability to induce hyperactivity and increase dopamine release in the brain.

Scientific Research Applications

Complex Formation and Biological Activity

Studies on the complexes formed by 2-(methylamino)-1-phenylpropan-1-ol with Pd(II) ions and chloride anions revealed insights into their structural characteristics and biological activities. The research focused on how the conformations of the ligand influence the biological activity of these complexes, including their toxicity and radioprotective effects. These findings suggest potential applications in the development of novel compounds with specific biological functions, leveraging the unique structural and electronic properties of these complexes (Efimenko et al., 2009).

Synthesis of Chiral Compounds

2-(Methylamino)-1-phenylpropan-1-ol serves as a key intermediate in the synthesis of diastereoisomerically pure oxazaphospholes, which are important in the creation of chiral phosphane-borane adducts. The ability to control the configuration at the phosphorus atom through the stereochemistry of 2-(methylamino)-1-phenylpropan-1-ol derivatives highlights its utility in asymmetric synthesis, contributing to the field of chiral chemistry and the development of enantioselective catalysts and reagents (Rippert et al., 2000).

Anti-Corrosion Properties

The anti-corrosion properties of 2-(methylamino)-1-phenylpropan-1-ol, also known as ephedrine, were explored in the context of protecting mild steel in acidic environments. This research demonstrates the compound's potential as a corrosion inhibitor, which could be valuable in industrial applications where metal preservation is critical. The findings may lead to the development of more effective anti-corrosion treatments for various metals and alloys (Al-Baghdadi, 2017).

Solubility and Crystal Growth Studies

Investigations into the solubility, metastable zone width, and induction period of (R)-3-(methylamino)-1-phenylpropanol hydrochloride in ethanol provide essential data for the crystallization and purification processes of this compound. Understanding these parameters is crucial for designing efficient manufacturing processes for pharmaceuticals and fine chemicals, ensuring purity and consistency in the final products (Zhu et al., 2011).

properties

IUPAC Name |

2-(methylamino)-2-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-10(8-12,11-2)9-6-4-3-5-7-9;/h3-7,11-12H,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSUYSCCJINESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1=CC=CC=C1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylamino)-2-phenylpropan-1-ol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.